molecular formula C12H16F2N2 B6619480 rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans CAS No. 2219372-04-8

rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans

Cat. No. B6619480
CAS RN: 2219372-04-8
M. Wt: 226.27 g/mol
InChI Key: DRLRFWDAPVSVSX-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans (DFE-Pyr-Et) is a fluorinated pyrrolidine derivative that has been studied for its potential use in a variety of scientific research applications. It has been used in a variety of studies, including those related to drug delivery, chemical synthesis, and drug metabolism. DFE-Pyr-Et is a chiral compound, meaning it has two different configurations, and is considered to be a chiral building block in organic synthesis. It has been used in studies involving a variety of different compounds and molecules, including those related to medicinal chemistry, drug metabolism, and chemical synthesis.

Mechanism of Action

Rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans is a chiral compound, meaning it has two different configurations. As such, it has been studied for its potential use in a variety of scientific research applications. Specifically, it has been studied for its potential to act as a chiral building block in the synthesis of compounds related to medicinal chemistry. In addition, it has been studied for its potential to act as a substrate in drug metabolism studies.
Biochemical and Physiological Effects
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans has been studied for its potential use in a variety of scientific research applications. Specifically, it has been studied for its potential to act as a chiral building block in the synthesis of compounds related to medicinal chemistry. In addition, it has been studied for its potential to act as a substrate in drug metabolism studies. In these studies, it has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, and can also affect the absorption and distribution of drugs in the body.

Advantages and Limitations for Lab Experiments

Rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans has several advantages and limitations when used in laboratory experiments. One advantage is that it is a chiral compound, meaning it can be used to synthesize compounds related to medicinal chemistry. Additionally, it is relatively easy to synthesize, making it an attractive compound for use in drug metabolism studies. However, it also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its chirality can make it difficult to work with in some experiments.

Future Directions

Rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans has been studied for its potential use in a variety of scientific research applications. As such, there are a number of potential future directions for research involving this compound. For example, further research could be conducted to explore its potential as a chiral building block in the synthesis of compounds related to medicinal chemistry. Additionally, further research could be conducted to explore its potential as a substrate in drug metabolism studies. Finally, further research could be conducted to explore the biochemical and physiological effects of rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans.

Synthesis Methods

Rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans can be synthesized via a two-step procedure. The first step involves the reaction of a chiral amine and a chiral difluorophenol to form a chiral intermediate. This intermediate is then reacted with ethyl bromide to form the desired product. This two-step procedure can be used to synthesize rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans in a highly pure form.

Scientific Research Applications

Rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine, trans has been studied for its potential use in a variety of scientific research applications. It has been used in studies involving drug delivery, chemical synthesis, and drug metabolism. For example, it has been used as a chiral building block in the synthesis of compounds related to medicinal chemistry. In addition, it has been used in studies related to drug metabolism and drug delivery.

properties

IUPAC Name

(2S,3R)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLRFWDAPVSVSX-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(2R,3S)-2-(3,4-difluorophenyl)-1-ethylpyrrolidin-3-amine

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